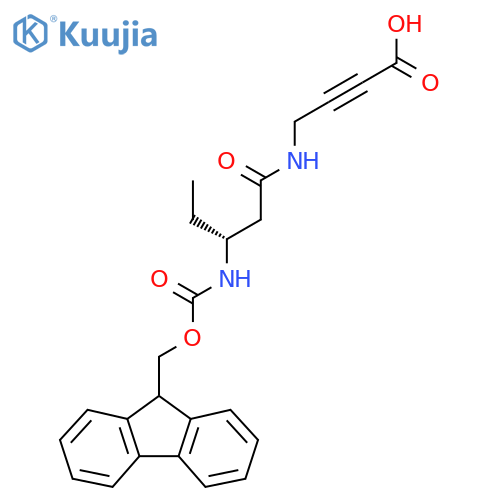

Cas no 2171151-85-0 (4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid)

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid

- 4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid

- EN300-1574792

- 2171151-85-0

-

- インチ: 1S/C24H24N2O5/c1-2-16(14-22(27)25-13-7-12-23(28)29)26-24(30)31-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21H,2,13-15H2,1H3,(H,25,27)(H,26,30)(H,28,29)/t16-/m1/s1

- InChIKey: ZIHPVADFNKCRFM-MRXNPFEDSA-N

- ほほえんだ: O(C(N[C@@H](CC(NCC#CC(=O)O)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 420.16852187g/mol

- どういたいしつりょう: 420.16852187g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 8

- 複雑さ: 702

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 105Ų

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1574792-2.5g |

4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid |

2171151-85-0 | 2.5g |

$6602.0 | 2023-06-04 | ||

| Enamine | EN300-1574792-10.0g |

4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid |

2171151-85-0 | 10g |

$14487.0 | 2023-06-04 | ||

| Enamine | EN300-1574792-0.05g |

4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid |

2171151-85-0 | 0.05g |

$2829.0 | 2023-06-04 | ||

| Enamine | EN300-1574792-0.5g |

4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid |

2171151-85-0 | 0.5g |

$3233.0 | 2023-06-04 | ||

| Enamine | EN300-1574792-100mg |

4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid |

2171151-85-0 | 100mg |

$2963.0 | 2023-09-24 | ||

| Enamine | EN300-1574792-5.0g |

4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid |

2171151-85-0 | 5g |

$9769.0 | 2023-06-04 | ||

| Enamine | EN300-1574792-2500mg |

4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid |

2171151-85-0 | 2500mg |

$6602.0 | 2023-09-24 | ||

| Enamine | EN300-1574792-10000mg |

4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid |

2171151-85-0 | 10000mg |

$14487.0 | 2023-09-24 | ||

| Enamine | EN300-1574792-50mg |

4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid |

2171151-85-0 | 50mg |

$2829.0 | 2023-09-24 | ||

| Enamine | EN300-1574792-250mg |

4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid |

2171151-85-0 | 250mg |

$3099.0 | 2023-09-24 |

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid 関連文献

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acidに関する追加情報

Comprehensive Guide to 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid (CAS No. 2171151-85-0)

4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid (CAS No. 2171151-85-0) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound plays a crucial role in modern drug discovery, particularly in the development of peptide-based therapeutics and bioconjugation strategies. Its unique structure, featuring both an alkyne and a carboxylic acid functional group, makes it highly valuable for click chemistry applications and targeted drug delivery systems.

The growing interest in peptide drugs and bioconjugates has significantly increased demand for high-quality building blocks like 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid. Researchers frequently search for information about its synthetic applications, solubility properties, and storage conditions, reflecting the compound's importance in cutting-edge biomedical research. The Fmoc protecting group in this molecule allows for mild deprotection conditions, making it particularly useful in solid-phase peptide synthesis (SPPS) workflows.

From a chemical perspective, 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid demonstrates excellent compatibility with various coupling reagents commonly used in peptide chemistry. The alkyne moiety provides a handle for subsequent bioorthogonal reactions, enabling researchers to create complex molecular architectures with precision. This feature has become increasingly important in the development of antibody-drug conjugates (ADCs) and other targeted therapies, addressing current pharmaceutical industry needs for more selective treatments.

The stability profile of CAS No. 2171151-85-0 makes it suitable for long-term storage when kept under appropriate conditions (typically at -20°C in anhydrous environments). Many researchers inquire about optimal purification methods for this compound, with reverse-phase HPLC being the most common technique for obtaining high-purity material. The compound's chiral center at the 3-position ensures stereochemical integrity in final peptide products, a critical factor in maintaining biological activity.

Recent advances in peptide therapeutics have highlighted the importance of compounds like 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid. The global market for peptide drugs continues to expand, driven by their high specificity and reduced side effects compared to small molecule drugs. This compound's ability to serve as both a peptide building block and a conjugation handle positions it as a valuable tool in addressing current challenges in drug development, particularly in oncology and metabolic disorders.

Quality control of CAS No. 2171151-85-0 typically involves comprehensive analytical characterization including HPLC analysis, mass spectrometry, and NMR spectroscopy. These techniques ensure the compound meets the stringent purity requirements necessary for pharmaceutical applications. The growing emphasis on quality by design (QbD) principles in drug development has further increased the demand for well-characterized building blocks like this Fmoc-protected amino acid derivative.

From a regulatory perspective, 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid is classified as a research chemical and should be handled by qualified professionals in appropriate laboratory settings. While not considered hazardous under normal conditions, proper laboratory safety protocols should always be followed when working with this or any chemical compound. The pharmaceutical industry's increasing focus on green chemistry principles has also driven interest in more efficient synthetic routes for such specialized amino acid derivatives.

The versatility of CAS No. 2171151-85-0 extends beyond traditional peptide synthesis. Recent publications have demonstrated its utility in creating peptide-drug conjugates, fluorescent probes, and molecular imaging agents. These applications align with current research trends in personalized medicine and theranostics, where multifunctional molecules play a pivotal role. The compound's modular design allows researchers to tailor its properties for specific applications, making it a favorite among medicinal chemists.

As the field of peptide engineering continues to evolve, compounds like 4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid will remain essential tools for researchers. The ability to precisely control molecular structure while maintaining biological relevance makes this class of compounds invaluable in addressing modern therapeutic challenges. With increasing interest in targeted drug delivery and precision medicine, the demand for high-quality, specialized amino acid derivatives is expected to grow significantly in coming years.

2171151-85-0 (4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid) 関連製品

- 2172125-79-8(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid)

- 2166571-31-7(3-Amino-3-(1,1-dioxo-1lambda6-thiolan-3-yl)propanoic acid)

- 942008-64-2(ethyl 2-(2-{1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate)

- 421589-76-6(N-benzyl-3-(3-bromophenyl)methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide)

- 2228724-38-5(2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline)

- 1805232-59-0(3-Chloromethyl-4-cyano-2-methylbenzenesulfonyl chloride)

- 2803859-87-0(1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate)

- 10414-81-0(2'-Amino-2'-deoxyadenosine)

- 67649-66-5(BISABOLENE 'SO CALLED'(FOR FRAGRANCE))

- 168619-21-4(Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate)